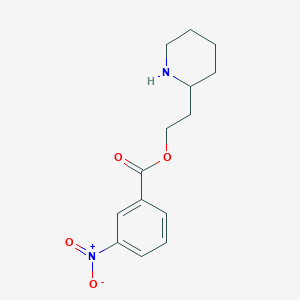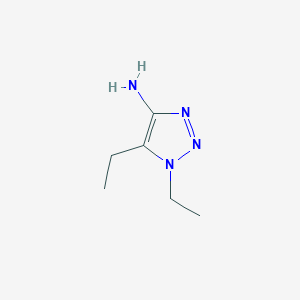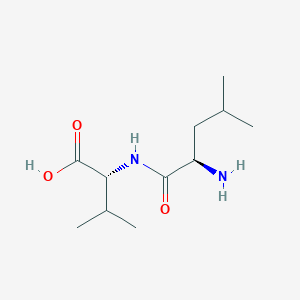
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxylic acid to form the intermediate, which then undergoes cyclization with hydroxylamine to yield the oxazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are employed under conditions like reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .
Scientific Research Applications
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
- 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
- 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid
Comparison: Compared to similar compounds, 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is unique due to the specific positioning of the ethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-ethyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-3-5(8-11-6)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) |
InChI Key |
TVBSUFIGIJZSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


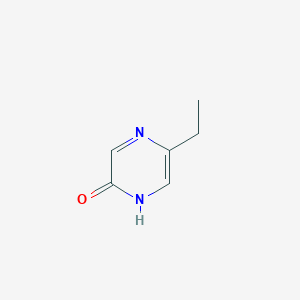
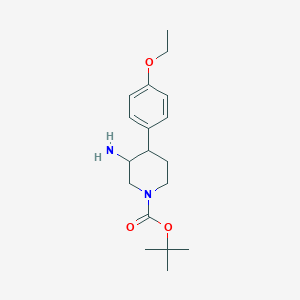
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)



![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)
